molecular formula C22H22N4O2 B2861329 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1421499-77-5

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No. B2861329
M. Wt: 374.444
InChI Key: JSDGOWHWGGXKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives, synthesized using various starting materials, has demonstrated significant antimicrobial activities. These compounds, which include structures related to the query compound, were tested against bacterial and fungal strains, showing effectiveness comparable to known antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).

Chemical Structure and Stability

Studies have explored the crystallization and characterization of anhydrous polymorphs and hydrates of pharmaceutical compounds closely related to the query chemical. These investigations provided insights into the compounds' stability in various forms, revealing that hydrates tend to convert to more stable anhydrous forms under certain conditions, which is critical for pharmaceutical development (Petrova et al., 2009).

Coordination Complexes and Polymerization

The interaction of related compounds with specific reagents has been shown to lead to the formation of polymeric coordination complexes. This research highlights the compound's potential in developing novel materials with specific chemical properties (Klimova et al., 2013).

Anticancer Activity

Synthesis and evaluation of pyrazolo[3,4-d]pyrimidines, structurally similar to the query compound, have demonstrated significant anticancer activity. These studies provide a basis for further research into their potential as therapeutic agents against various cancer types (Rahmouni et al., 2014).

Anti-inflammatory Potential

Compounds synthesized from citrazinic acid, which shares a related chemical scaffold with the query compound, exhibited anti-inflammatory activity. This research suggests the compound's utility in developing new anti-inflammatory drugs (Amr et al., 2007).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-2-18-13-21(28)26(22(25-18)16-8-10-23-11-9-16)14-20(27)24-19-7-6-15-4-3-5-17(15)12-19/h6-13H,2-5,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDGOWHWGGXKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

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